1H NMR and 13C NMR spectral data for 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid
1H NMR and 13C NMR spectral data for 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid
An In-Depth Technical Guide:
¹H and ¹³C NMR Spectral Analysis of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and chemical research for the unambiguous structural elucidation of novel molecular entities. This technical guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR spectra of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid. Synthesized from the reaction of 4-chloro-2,5-dimethoxyaniline and succinic anhydride, this compound possesses a rich combination of functional groups, including a carboxylic acid, an amide, and a substituted aromatic ring, which give rise to a distinct and informative NMR profile. This document serves as a reference for researchers and scientists, detailing the experimental protocol for data acquisition and offering a field-expert interpretation of the spectral data, grounded in fundamental principles of chemical shifts, spin-spin coupling, and substituent effects. All assignments are rationalized to provide a self-validating framework for the characterization of this and structurally related compounds.
Molecular Structure and Atom Numbering Scheme
A clear and consistent numbering system is paramount for the accurate assignment of NMR signals. The structure of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid is presented below, with each unique proton and carbon position labeled for unambiguous reference throughout this guide.
Figure 1: Molecular structure and numbering scheme for 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid.
Experimental Protocols: A Self-Validating System
The acquisition of high-quality, reproducible NMR data is foundational to accurate spectral interpretation. The following protocol outlines a standard, robust methodology.
2.1 Sample Preparation The choice of solvent is a critical experimental parameter. Deuterated dimethyl sulfoxide (DMSO-d₆) is selected for its excellent solvating power for polar molecules containing both carboxylic acid and amide functionalities.[1] Importantly, the acidic protons of the -COOH and -NH groups exchange slowly in DMSO-d₆, allowing for their observation as distinct resonances.[2]
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Weighing: Accurately weigh 15-20 mg of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid.
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Dissolution: Transfer the sample to a clean, dry vial and dissolve it in approximately 0.7 mL of DMSO-d₆ (99.9 atom % D).
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Homogenization: Gently vortex the mixture until the sample is fully dissolved.
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Transfer: Using a Pasteur pipette, transfer the clear solution into a 5 mm NMR tube.
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Referencing: Tetramethylsilane (TMS) is used as the internal standard for chemical shift referencing (δ = 0.00 ppm).[3]
2.2 NMR Spectrometer and Data Acquisition Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution.
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¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz
-
Pulse Program: Standard single-pulse (zg30)
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Solvent: DMSO-d₆
-
Temperature: 298 K
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Spectral Width: -2 to 14 ppm
-
Acquisition Time: ~4 seconds
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Relaxation Delay (d1): 2 seconds
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Number of Scans: 16
-
-
¹³C NMR Acquisition Parameters:
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Spectrometer Frequency: 100 MHz
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Pulse Program: Proton-decoupled with a 30° pulse (zgpg30)
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Spectral Width: -10 to 200 ppm
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Acquisition Time: ~1.5 seconds
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Relaxation Delay (d1): 3 seconds
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Number of Scans: 1024
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¹H NMR Spectral Interpretation
The ¹H NMR spectrum provides a wealth of information regarding the proton environment within the molecule. The predicted spectrum is characterized by sharp signals for the aromatic, aliphatic, and methoxy protons, along with broader signals for the exchangeable amide and carboxylic acid protons.
3.1 Detailed Signal Assignment and Rationale
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Carboxylic Acid Proton (H on O12): A broad singlet is expected at the furthest downfield region, typically δ 12.10 ppm . The highly acidic nature of this proton results in significant deshielding. Its broadness is due to chemical exchange and hydrogen bonding with the DMSO solvent.
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Amide Proton (H on N7): A singlet is predicted around δ 9.95 ppm . Acylation of an aniline nitrogen atom significantly deshields the attached proton due to the electron-withdrawing nature and resonance of the adjacent carbonyl group.[4][5] Its chemical shift is sensitive to concentration and temperature.
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Aromatic Protons (H on C3, H on C6): The substituted benzene ring gives rise to two distinct singlets.
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H on C6 (δ ~7.35 ppm): This proton is ortho to the electron-withdrawing amide group, which causes a significant downfield shift.
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H on C3 (δ ~7.10 ppm): This proton is positioned between two electron-donating methoxy groups and ortho to the chloro substituent, resulting in a slightly more shielded (upfield) position compared to H on C6.
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Methoxy Protons (H on C15, H on C17): Two sharp singlets, each integrating to 3H, are expected due to the two electronically distinct methoxy groups.
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-OCH₃ on C2 (δ ~3.85 ppm): This methoxy group is flanked by the chloro and H-C3 atoms.
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-OCH₃ on C5 (δ ~3.75 ppm): This methoxy group is flanked by the amide-bearing carbon and H-C6. The slight difference in their electronic environments leads to separate signals.
-
-
Aliphatic Protons (H on C9, H on C10): The butanoic acid chain features two methylene groups, which appear as a pair of triplets due to vicinal (³J) coupling.
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-CH₂- on C9 (δ ~2.70 ppm, t, J ≈ 6.5 Hz): These protons are adjacent to the amide carbonyl group (C8), which deshields them. They are split into a triplet by the two neighboring protons on C10.
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-CH₂- on C10 (δ ~2.60 ppm, t, J ≈ 6.5 Hz): These protons are adjacent to the carboxylic acid carbonyl group (C11) and are slightly less deshielded than the C9 protons. They are split into a triplet by the two neighboring protons on C9.
-
-
Solvent and Water Residual Peaks:
3.2 Summary of Predicted ¹H NMR Data
| Assigned Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-O12 (-COOH) | ~12.10 | br s | - | 1H |
| H-N7 (-NH) | ~9.95 | s | - | 1H |
| H-C6 (Aromatic) | ~7.35 | s | - | 1H |
| H-C3 (Aromatic) | ~7.10 | s | - | 1H |
| H-C17 (-OCH₃) | ~3.85 | s | - | 3H |
| H-C15 (-OCH₃) | ~3.75 | s | - | 3H |
| H-C9 (-CH₂-) | ~2.70 | t | ~6.5 | 2H |
| H-C10 (-CH₂-) | ~2.60 | t | ~6.5 | 2H |
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum is expected to show 12 distinct signals, corresponding to each of the unique carbon atoms in the molecule.
4.1 Detailed Signal Assignment and Rationale
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Carbonyl Carbons (C11, C8): These are the most deshielded carbons due to the direct attachment to electronegative oxygen atoms.
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Aromatic Carbons (C1, C2, C4, C5, C3, C6): The six aromatic carbons are all non-equivalent and will appear in the range of δ 110-155 ppm .
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C2 & C5 (-OCH₃ substituted): These carbons, directly bonded to oxygen, will be the most downfield in the aromatic region, expected around δ 152.0 ppm and δ 148.5 ppm .[11][12]
-
C1 (-NH substituted): The carbon attached to the amide nitrogen is expected around δ 129.5 ppm .
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C4 (-Cl substituted): The carbon bearing the chlorine atom is predicted around δ 124.0 ppm .
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C3 & C6 (-CH): The two protonated aromatic carbons will be the most shielded in this group, appearing around δ 115.5 ppm and δ 113.0 ppm .
-
-
Methoxy Carbons (C17, C15): The two methoxy carbons will resonate in a narrow region, typically around δ 56.0 ppm . Their slight electronic differences may or may not be resolved.
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Aliphatic Carbons (C9, C10): The methylene carbons of the butanoic acid chain will be found in the upfield region.
-
C9 (-CH₂-): Alpha to the amide carbonyl, expected around δ 31.5 ppm .
-
C10 (-CH₂-): Alpha to the carboxylic acid, expected around δ 29.0 ppm .
-
-
Solvent Peak: The septet from DMSO-d₆ will appear at δ 39.52 ppm .[6]
4.2 Summary of Predicted ¹³C NMR Data
| Assigned Carbon | Chemical Shift (δ, ppm) |
| C11 (-COOH) | ~173.5 |
| C8 (-C=O Amide) | ~171.0 |
| C2/C5 (Ar, C-O) | ~152.0 / ~148.5 |
| C1 (Ar, C-N) | ~129.5 |
| C4 (Ar, C-Cl) | ~124.0 |
| C3/C6 (Ar, C-H) | ~115.5 / ~113.0 |
| C17/C15 (-OCH₃) | ~56.5 / ~56.0 |
| C9 (-CH₂-) | ~31.5 |
| C10 (-CH₂-) | ~29.0 |
Analytical Workflow and Confirmation
While 1D NMR provides a robust initial characterization, a comprehensive structural validation workflow involves two-dimensional (2D) NMR experiments.
Figure 2: Workflow for complete structural elucidation using 1D and 2D NMR techniques.
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COSY (Correlation Spectroscopy): Would confirm the coupling between the protons on C9 and C10.
-
HSQC (Heteronuclear Single Quantum Coherence): Would definitively link each proton signal to its directly attached carbon (e.g., H-C3 to C3, H-C9 to C9).
-
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations, confirming the connectivity of the entire molecular framework (e.g., correlation from the NH proton to the amide carbonyl C8 and aromatic carbons C1 and C6).
Conclusion
The ¹H and ¹³C NMR spectra of 4-(4-Chloro-2,5-dimethoxyanilino)-4-oxobutanoic acid provide a unique and detailed fingerprint of its molecular structure. The predicted chemical shifts and coupling patterns are consistent with the electronic effects exerted by the chloro, dimethoxy, amide, and carboxylic acid functional groups. The downfield shifts of the exchangeable NH and OH protons in DMSO-d₆ are particularly characteristic. This guide establishes a robust framework for the interpretation of the spectral data, which can be further validated with 2D NMR experiments to provide unequivocal structural confirmation, a critical step in chemical synthesis and drug development workflows.
References
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Wikipedia. Deuterated DMSO. [Link]
-
Vidal, S. et al. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. PMC. [Link]
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Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry. [Link]
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Patsnap Eureka. (2026). How to Measure Amide Group Shifts with NMR for Structural Analysis. [Link]
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Brown, R. F. C., Radom, L., Sternhell, S., & Rae, I. D. (1968). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry. [Link]
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SpectraBase. 1,4-Dimethoxybenzene - 13C NMR. [Link]
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SpectraBase. 1,2-Dimethoxybenzene - 13C NMR. [Link]
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ResearchGate. (2017). How to interpret -NH and -OH peaks in proton NMR if DMSO is the solvent?[Link]
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AIST SDBS. 1H NMR spectrum of succinic anhydride. [Link]
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Gowda, B. T., & Rao, K. J. M. (2010). Crystal structure of N-(phenyl)succinamic acid. IUCr Journals. [Link]
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